![molecular formula C11H8FN3S B14735777 [(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile CAS No. 6926-43-8](/img/structure/B14735777.png)
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile is a chemical compound with the molecular formula C10H7FN2S It is known for its unique structure, which includes a fluoroaniline group, a methylsulfanyl group, and a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of 2-fluoroaniline with a suitable methylsulfanyl-containing reagent under controlled conditions. One common method involves the use of carbon disulfide (CS2) and an alkyl halide in the presence of a base to form the desired product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aniline derivatives. These products can be further utilized in various synthetic applications.
科学的研究の応用
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anticancer and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The fluoroaniline group can interact with biological receptors, while the methylsulfanyl group can undergo metabolic transformations. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation .
類似化合物との比較
Similar Compounds
- 2-[(4-Fluoroanilino)(methylsulfanyl)methylene]malononitrile
- 2-(Methylsulfanyl)-4-anilinoquinazoline
- 6,7,8-Trifluoro-2-(methylsulfanyl)quinazoline
Uniqueness
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile is unique due to its combination of a fluoroaniline group and a methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
6926-43-8 |
|---|---|
分子式 |
C11H8FN3S |
分子量 |
233.27 g/mol |
IUPAC名 |
2-[(2-fluoroanilino)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C11H8FN3S/c1-16-11(8(6-13)7-14)15-10-5-3-2-4-9(10)12/h2-5,15H,1H3 |
InChIキー |
HPTJAVNPFRVEOQ-UHFFFAOYSA-N |
正規SMILES |
CSC(=C(C#N)C#N)NC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





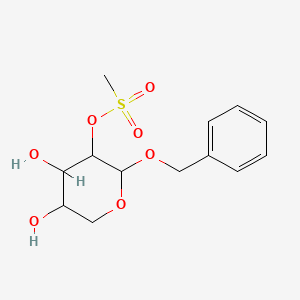
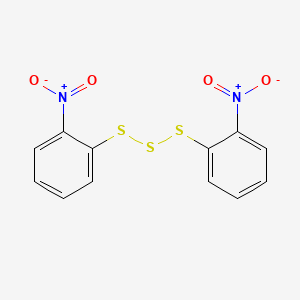
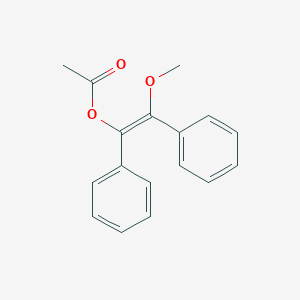

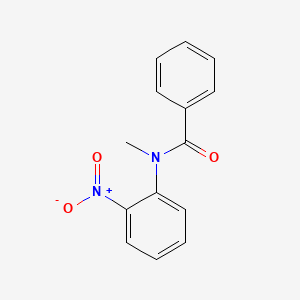
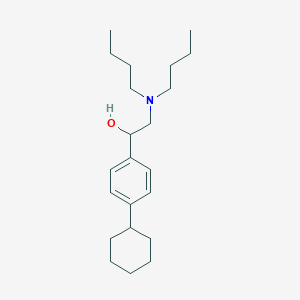
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
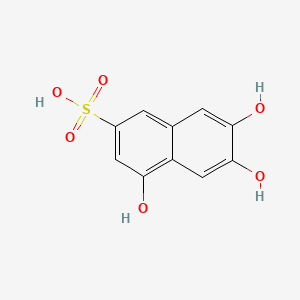
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)

![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
